tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate
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Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alkyl group . They are widely used in organic synthesis as protecting groups for amines .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through the formation of a carbamic acid intermediate, which then rearranges to give the carbamate .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alkyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. One common reaction is deprotection, which involves the removal of the tert-butyl group to reveal the amine. This can be achieved using trifluoroacetic acid (TFA), which protonates the carbamate, leading to the loss of the tert-butyl cation and the formation of a carbamic acid. The carbamic acid then undergoes decarboxylation to give the free amine .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins and enzymes, forming strong covalent bonds .
Mode of Action
The compound is part of the aliphatic sulfonyl fluorides group, which are excellent SuFEx (sulfur (VI) fluoride exchange) agents due to their moderate reactivity . They tolerate many other functional groups and can be handled in aqueous buffers . When attached to biomolecules, such as due to protein binding, they react, forming strong covalent bonds . This mechanism makes them promising in designing irreversible protein inhibitors and protein labeling probes .
Biochemical Pathways
Similar compounds have been known to bind to the hydrophobic groove of the inner interface formed by homodimers of certain enzymes, leading to irreversible inhibition .
Result of Action
Similar compounds have been known to cause irreversible inhibition of certain enzymes .
Properties
IUPAC Name |
tert-butyl N-[[1-(fluorosulfonylmethyl)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPOCBCYTZJQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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